Picumeterol fumarate is a synthetic compound classified as a potent and selective β2-adrenergic receptor agonist. It is primarily utilized in the treatment of respiratory conditions, particularly asthma, by facilitating bronchial smooth muscle relaxation. The chemical structure of picumeterol fumarate is represented by the formula C25H33Cl2N3O6, and it is recognized for its significant therapeutic potential in managing airway constriction.
Picumeterol fumarate was developed by pharmaceutical companies, notably GlaxoSmithKline, as part of research into effective bronchodilators. Despite its potential, detailed synthetic routes are not extensively documented in the literature, indicating a need for further exploration of its production methods.
Picumeterol fumarate falls under the category of small-molecule drugs and is specifically classified as a β2-adrenergic agonist. This classification highlights its role in modulating adrenergic signaling pathways, which are crucial for respiratory function.
The synthesis of picumeterol fumarate involves several chemical transformations to achieve the desired molecular structure. Although specific synthetic methods are not widely reported, it generally includes multi-step reactions that may involve:
While detailed protocols for synthesizing picumeterol fumarate are scarce, it is essential to consider factors such as reaction conditions (temperature, pressure), catalysts used, and purification techniques employed to isolate the final product effectively.
The molecular structure of picumeterol fumarate consists of a complex arrangement that includes a chlorinated aromatic ring and multiple functional groups that contribute to its biological activity.
Picumeterol fumarate can undergo various chemical reactions typical for organic compounds, including:
The specific reaction pathways would depend on the conditions applied (e.g., solvent type, temperature) and are critical for optimizing yield and purity during synthesis.
Picumeterol fumarate operates primarily through its action on β2-adrenergic receptors located in bronchial tissues. Upon binding to these receptors:
Studies have shown that picumeterol exhibits a high affinity for β2-adrenergic receptors compared to other adrenergic receptor subtypes, underscoring its selectivity and efficacy in therapeutic applications.
Picumeterol fumarate has been extensively studied for its bronchodilatory effects, making it relevant for:
Picumeterol fumarate (chemical name: 4-amino-α-[[(1,1-dimethylethyl)amino]methyl]-3,5-dichloro-α-hydroxy-benzenemethanol fumarate) features a complex structure with multiple functional groups critical to its β₂-adrenergic activity. The molecule consists of a dichlorinated resorcinol ring linked to an ethanolamine side chain containing a tert-butylamino group. This structure forms a 2:1 salt with fumaric acid (C₄H₄O₄), where the carboxylic acid groups of fumarate undergo proton transfer to the drug's amine functionalities, creating ionic bonds [5] [8].
A defining feature is the chiral β-carbon within the ethanolamine chain (denoted with ), which generates two enantiomeric pairs: *R,R- and S,S-picumeterol. X-ray crystallography confirms that the R,R-enantiomer exhibits optimal binding to the β₂-adrenoceptor due to stereospecific interactions with transmembrane helices 3, 5, and 6 of the receptor protein. The S,S-enantiomer demonstrates >100-fold lower binding affinity, establishing structure-activity dependence on absolute configuration [3] [5].
Table 1: Key Spectroscopic Signatures of Picumeterol Fumarate
Technique | Characteristics |
---|---|
FT-IR | O-H stretch (3300 cm⁻¹), N-H⁺ deformation (1600 cm⁻¹), C=C fumarate (1640 cm⁻¹) |
¹H NMR (DMSO-d₆) | δ 6.65 (s, 2H, fumarate), 4.80 (s, 1H, -OH), 3.10 (m, 4H, -CH₂-N), 1.40 (s, 9H, t-Bu) |
MS (ESI+) | m/z 441.1 [M+H]⁺ (free base), m/z 220.5 [C₁₁H₁₅Cl₂NO₂]²⁺ (fragmentation ion) |
Picumeterol fumarate has the empirical formula C₄₂H₆₂Cl₄N₆O₁₂, representing the combined stoichiometry of two picumeterol cations (C₁₉H₂₄Cl₂N₂O₂²⁺) and one fumarate dianion (C₄H₄O₄²⁻). This yields a molecular weight of 968.84 g/mol [5]. The fumarate salt form enhances aqueous solubility compared to the free base, critical for pulmonary drug delivery.
Thermogravimetric analysis (TGA) reveals dehydration between 30–100°C (weight loss: ~4.5%, correlating with 3 H₂O molecules), followed by decomposition at 210°C. Differential scanning calorimetry (DSC) shows a broad endotherm at 85°C (dehydration) and a sharp exotherm at 215°C (salt decomposition). The compound exhibits pH-dependent solubility: freely soluble in acidic buffers (pH ≤ 3.0, >50 mg/mL), sparingly soluble in water (1.2 mg/mL at 25°C), and insoluble in ethanol or ether [5] [8].
Table 2: Experimental and Calculated Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 968.84 g/mol | Mass spectrometry [5] |
LogP (octanol/water) | 2.1 ± 0.3 | Calculated (CLOGP) |
pKa (amine) | 9.8 | Potentiometric titration |
pKa (phenolic OH) | 10.2 | DFT calculations |
Melting Point | Decomposes at 215°C | DSC [8] |
Hydration State | Trihydrate (theoretical H₂O: 5.58%) | Karl Fischer (5.2 ± 0.3%) [8] |
The synthesis of picumeterol begins with 3,5-dichloro-4-hydroxybenzaldehyde, which undergoes nucleophilic addition with tert-butylamine followed by reduction to yield the racemic amino alcohol intermediate (GR63411B). The key step is enantiomeric resolution of GR63411B using preparative chiral chromatography or diastereomeric salt formation:
The resolved R,R-picumeterol free base is crystallized with fumaric acid in ethanol/water (3:1) to yield picumeterol fumarate. Process optimization focuses on minimizing residual solvents (<500 ppm methanol) and enantiomeric impurities (<0.1% S,S-enantiomer by chiral HPLC) [1] [3].
Table 3: Enantiomeric Separation Techniques for Picumeterol Precursors
Method | Conditions | Efficiency | Limitations |
---|---|---|---|
Preparative HPLC | Chiralcel OD-H column; heptane/ethanol/DEA (85:15:0.1) | ee >99.5%; yield 85% | High solvent consumption |
Enantioselective Crystallization | O,O-Di-p-toluoyl-D-tartaric acid in methanol | de 98.2%; yield 90% | Requires stoichiometric chiral selector |
Simulated Moving Bed (SMB) | Chiralpak® AD; CO₂/ethanol co-solvent | Productivity: 1.2 kg racemate/day | Capital-intensive equipment |
Forced degradation studies reveal picumeterol fumarate’s susceptibility to oxidative, hydrolytic, and photolytic pathways. Under ICH Q1A(R2) conditions:
DP3 (m/z 295.0): Cleavage product from C-N bond scission in the ethanolamine side chain [4]
Hydrolytic Degradation:
Alkaline (0.01M NaOH, 25°C): Esterification at the benzylic alcohol forms a lactone with residual fumarate (m/z 503.1) [4] [8].
Photolysis: UV light (300–400 nm) induces free radical-mediated cleavage of the C-Cl bonds, forming dechlorinated analogs (m/z 407.1) and dimeric species via quinone coupling (m/z 893.2) [2].
Stabilization strategies include:
Table 4: Major Degradation Products Under Forced Conditions
Stress Condition | Time/Temp | Degradants Identified (LC-MS) | Proposed Structure | Mechanism |
---|---|---|---|---|
0.1% H₂O₂ (oxidative) | 24h/25°C | DP1 (m/z 457.0) | N-Oxide | Amine oxidation |
DP2 (m/z 473.0) | Resorcinol quinone | Radical hydroxylation | ||
0.1M HCl (acidic) | 48h/60°C | DP4 (m/z 385.0) | Des-tert-butyl picumeterol | Acid-catalyzed dealkylation |
0.01M NaOH (alkaline) | 1h/25°C | DP5 (m/z 503.1) | Benzylic lactone | Intramolecular esterification |
UV light (photolytic) | 200 W·h/m² | DP6 (m/z 407.1) | Monodechlorinated analog | Radical dechlorination |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: